Cu–Cu Distance in Dinuclear Complexes: Hglyim Yields 3.25–3.37 Å vs 4.85–5.15 Å for BIMAM-Based Systems
In the dinuclear complex [Cu2(glyim)2Cl2], the Cu–Cu separation imposed by the Hglyim ligand is 3.249(2) Å, with slightly longer values of 3.357(2) and 3.373(2) Å in other variants [1]. In contrast, the cationic unit [Cu2(HBIMAM)2(C2O4)2]²⁺, where the bidentate BIMAM ligand is combined with an oxalate bridge, shows an intramolecular Cu–Cu distance of 4.853(2) Å [2]. The Hglyim scaffold therefore compresses the metal–metal separation by ~1.5 Å relative to the BIMAM comparator.
| Evidence Dimension | Intramolecular Cu–Cu distance in dinuclear copper(II) complexes |
|---|---|
| Target Compound Data | 3.249(2) Å (and 3.357(2), 3.373(2) Å in other salts) for [Cu2(glyim)2Cl2] |
| Comparator Or Baseline | BIMAM + oxalate system: [Cu2(HBIMAM)2(C2O4)2]²⁺ = 4.853(2) Å; BIM + oxalate: [Cu2(BIM)2(C2O4)2] (weak antiferromagnetic coupling, 2J = -0.33 cm⁻¹, Cu–Cu distance not reported but inferred >4 Å from magneto-structural correlations) [2][3] |
| Quantified Difference | Hglyim Cu–Cu separation is ~1.5 Å shorter than the BIMAM system; the ligand alone achieves tight dinuclear entanglement without auxiliary oxalate bridges. |
| Conditions | Single-crystal X-ray diffraction; J. Chem. Soc., Dalton Trans. 1998 for Hglyim; Cryst. Growth Des. 2008 for BIMAM; Polyhedron 2016 for BIM/BIK. |
Why This Matters
The unusually short Cu–Cu distance directly affects magnetic exchange coupling magnitude and is a critical design parameter for researchers engineering molecule-based magnetic materials or biomimetic copper enzymes.
- [1] Campbell, C. J.; Driessen, W. L.; Reedijk, J.; Smeets, W.; Spek, A. L. Glycine coupled to a bis(imidazole): a tetradentate ligand rendering dinuclear copper(II) compounds through ligand sharing. J. Chem. Soc., Dalton Trans. 1998, 2703–2706. DOI: 10.1039/A802831A View Source
- [2] Recio, A. et al. Novel Cu(II)-Based Frameworks Built from BIMAM and Oxalate: Syntheses, Structures, and Magnetic Characterizations (BIMAM = Bis(imidazol-yl)methylaminomethane). Cryst. Growth Des. 2008, 8, 4075–4082. DOI: 10.1021/cg800514f View Source
- [3] Perelló, L. et al. New dinuclear copper complexes incorporating bis(imidazolyl) based ligands and bidentate–monodentate oxalate bridges. Polyhedron 2016. 2J = -0.33 cm⁻¹ for [Cu2(BIM)2(C2O4)2]. View Source
